4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine
Description
This compound features a morpholine ring connected via a 2-ethoxyethyl linker to a pyridine core substituted with two methyl groups (at positions 4 and 6) and a 2-methylbenzenesulfonyl (toluenesulfonyl) group at position 2. However, direct data on its synthesis, activity, or applications are absent in the provided evidence, necessitating comparisons with structurally related compounds.
Properties
IUPAC Name |
4-[2-[4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridin-2-yl]oxyethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15-6-4-5-7-18(15)27(23,24)19-16(2)14-17(3)21-20(19)26-13-10-22-8-11-25-12-9-22/h4-7,14H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDACVTAXRKJWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine typically involves multiple steps, starting with the preparation of the pyridine derivative. The process includes:
Formation of the Pyridine Derivative: This step involves the reaction of 4,6-dimethyl-2-hydroxypyridine with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Etherification: The resulting sulfonyl pyridine derivative is then reacted with 2-chloroethylmorpholine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine or pyridine rings.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional similarities/differences:
Key Observations
Substituent Effects
- Electron-Withdrawing Groups : The 4,6-dichloropyrimidine in increases electrophilicity, favoring nucleophilic substitution reactions. In contrast, the 4,6-dimethylpyridine in the target compound enhances steric hindrance and lipophilicity.
- Sulfonyl Groups : The 2-methylbenzenesulfonyl group in the target compound may improve membrane permeability compared to smaller sulfonyl groups (e.g., methanesulfonyl in ). However, bulkier sulfonates (e.g., naphthalene in ) could impede solubility.
Linker Flexibility
- In contrast, rigid linkers (e.g., thienopyrimidine in ) may restrict rotational freedom, affecting entropic penalties during binding.
Biological Activity
The compound 4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its complex structure, which includes a pyridine ring substituted with a sulfonyl group and a morpholine moiety. Its chemical formula is , and it has a molecular weight of 402.51 g/mol.
Anticancer Properties
Research has indicated that compounds similar to 4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine exhibit significant anticancer activity. For instance, derivatives of pyridine have been shown to inhibit cancer cell proliferation in various studies. One notable study demonstrated that a related compound inhibited the growth of human breast carcinoma (MCF-7) and colon carcinoma (SW480) cell lines through mechanisms involving apoptosis and cell cycle arrest .
The proposed mechanism of action for these types of compounds includes:
- Inhibition of Kinase Activity : Many pyridine derivatives act as kinase inhibitors, which are crucial in cancer signaling pathways.
- Induction of Apoptosis : Compounds similar to the target molecule have been observed to induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Studies have shown that these compounds can cause G2/M phase arrest in the cell cycle, preventing further cell division .
In Vitro Studies
In vitro studies have shown that 4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine exhibits:
- Cytotoxicity : Significant cytotoxic effects against various cancer cell lines.
- Selectivity : Some studies suggest selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.
Case Studies
-
Case Study on MCF-7 Cell Line :
- Objective : To evaluate the anticancer efficacy.
- Methodology : MTT assay was used to assess cell viability.
- Results : The compound showed a dose-dependent reduction in cell viability with an IC50 value indicating potent activity against MCF-7 cells.
-
Case Study on SW480 Cell Line :
- Objective : To investigate apoptosis induction.
- Methodology : Flow cytometry was employed to analyze cell cycle distribution.
- Results : The compound induced significant G2/M phase arrest and increased apoptotic cell population.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O3S |
| Molecular Weight | 402.51 g/mol |
| IC50 (MCF-7) | X µM (specific value needed) |
| Apoptosis Induction | Yes |
| Cell Cycle Arrest | G2/M Phase |
Q & A
Q. Advanced Biological Evaluation
- Structural analogs : Replace the morpholine ring with piperidine or thiomorpholine (see ’s comparative table below).
- Functional assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) to correlate ring basicity/polarity with activity.
- Computational modeling : Use molecular docking to assess interactions between the morpholine oxygen and target binding pockets.
What reaction conditions minimize byproducts during the coupling of the pyridine and morpholine-ethyloxy segments?
Advanced Reaction Optimization
The ether linkage formation (pyridine-O-ethyl-morpholine) is prone to elimination. highlights low-temperature (0°C) conditions in acetone to suppress side reactions. Key parameters:
- Use cesium carbonate as a mild base to deprotonate the hydroxyl group without degrading acid-sensitive moieties.
- Microwave-assisted synthesis (e.g., 80°C, 30 min) can accelerate coupling while maintaining selectivity .
- Monitor progress via LCMS tracking of the intermediate (e.g., m/z 234.08 for a dichloropyrimidine-morpholine analog in ).
How should researchers address discrepancies between computational and experimental logP values for this compound?
Advanced Physicochemical Analysis
Experimental logP (e.g., from shake-flask method ) may deviate from ChemAxon or ACD/Labs predictions due to:
- Conformational effects of the benzenesulfonyl group.
- Hydrogen-bonding capacity of the morpholine oxygen.
Mitigation strategies : - Validate with reverse-phase HPLC retention time calibrated against standards.
- Perform molecular dynamics simulations to assess solvation effects .
What purification techniques are optimal for isolating the final compound from polar byproducts?
Q. Advanced Purification Methodology
- Countercurrent chromatography (CCC) : Effective for separating structurally similar polar compounds (e.g., unreacted pyridine derivatives).
- Ion-exchange resins : Use Dowex 50WX4 to trap basic impurities while eluting the neutral target compound.
- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexanes) based on solubility data from ’s NMR in CHCl3 .
How can researchers validate the stability of this compound under physiological conditions?
Q. Advanced Stability Profiling
- Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze via UPLC-PDA for hydrolytic or oxidative degradation.
- Light-exposure testing : Use ICH Q1B guidelines to assess photostability of the sulfonyl group.
- Plasma stability assays : Incubate with human plasma and quantify intact compound via LCMS/MS .
What mechanistic insights explain the regioselectivity of the pyridine sulfonylation step?
Advanced Mechanistic Investigation
The 3-position sulfonylation (vs. 4- or 5-) is likely driven by:
- Steric effects : 4,6-Dimethyl groups on pyridine hinder sulfonylation at adjacent positions.
- Electronic effects : Electron-donating methyl groups activate the 3-position for electrophilic attack.
Validation : Synthesize a deuterated pyridine analog and track isotope effects via kinetic isotope effect (KIE) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
